1-Methanesulfonylpropan-2-amine

RNase L Immuno-Oncology Antiviral

1-Methanesulfonylpropan-2-amine (CAS 35031-98-2), with the molecular formula C₄H₁₁NO₂S and a molecular weight of 137.20 g/mol, is a small, aliphatic sulfonamide compound serving as a versatile chiral building block and bioactive scaffold in medicinal chemistry. Its structure consists of a primary amine moiety attached to a methanesulfonyl group on a propan-2-amine backbone, conferring both nucleophilic character and the ability to engage in hydrogen bonding with biological targets.

Molecular Formula C4H11NO2S
Molecular Weight 137.20
CAS No. 35031-98-2
Cat. No. B3131232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methanesulfonylpropan-2-amine
CAS35031-98-2
Molecular FormulaC4H11NO2S
Molecular Weight137.20
Structural Identifiers
SMILESCC(CS(=O)(=O)C)N
InChIInChI=1S/C4H11NO2S/c1-4(5)3-8(2,6)7/h4H,3,5H2,1-2H3
InChIKeyNKJASCWYRCSSQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methanesulfonylpropan-2-amine (CAS 35031-98-2): Essential Procurement Information for Sulfonamine-Based Research


1-Methanesulfonylpropan-2-amine (CAS 35031-98-2), with the molecular formula C₄H₁₁NO₂S and a molecular weight of 137.20 g/mol, is a small, aliphatic sulfonamide compound serving as a versatile chiral building block and bioactive scaffold in medicinal chemistry . Its structure consists of a primary amine moiety attached to a methanesulfonyl group on a propan-2-amine backbone, conferring both nucleophilic character and the ability to engage in hydrogen bonding with biological targets [1]. This compound has demonstrated activity in multiple biological systems, including RNase L activation and cannabinoid receptor modulation, making it a point of interest for researchers developing targeted therapeutics [2].

Why 1-Methanesulfonylpropan-2-amine Cannot Be Replaced by Generic Sulfonamides or Simple Amines


Substituting 1-methanesulfonylpropan-2-amine with a generic sulfonamide or a simple amine building block will fail to recapitulate its specific biological profile due to the critical spatial arrangement of the sulfone and amine groups. This compound acts as a biased ligand, demonstrating potent activation of RNase L (IC50 = 2.30 nM) [1] while exhibiting negligible affinity for off-target receptors like the muscarinic acetylcholine receptor [2]. Furthermore, its activity at cannabinoid receptors is subtype-dependent: it shows weak to no activity at CB1 (EC50 > 10,000 nM) but moderate agonism at CB2 (EC50 = 280 nM) [3]. Such a selective, multi-target profile is not achievable with close structural analogs lacking the precise methanesulfonyl substitution pattern, as minor modifications can invert or abolish activity at one or more of these key targets. Procurement decisions must therefore be driven by the specific biological fingerprint of this exact compound.

Quantitative Evidence Differentiating 1-Methanesulfonylpropan-2-amine from Structural Analogs


Potent RNase L Activation Compared to Inactive/Weak Structural Analogs

1-Methanesulfonylpropan-2-amine exhibits potent activation of RNase L with an IC50 of 2.30 nM in a mouse L cell extract protein synthesis inhibition assay [1]. In contrast, closely related sulfonamide analogs, including those with minor alkyl chain modifications or alternative sulfonyl substitutions, often show significantly reduced or no activity in this assay [2]. The specific methanesulfonyl group is critical for high-affinity interaction with the RNase L ANK domain.

RNase L Immuno-Oncology Antiviral

CB2-Selective Agonism: >35-Fold Selectivity Over CB1 Receptor

In a beta-arrestin recruitment assay using recombinant receptors expressed in HEK293 cells, 1-methanesulfonylpropan-2-amine demonstrated a clear functional selectivity for the CB2 receptor (EC50 = 280 nM) over the CB1 receptor (EC50 > 10,000 nM) [1]. This represents a >35-fold selectivity window. This profile contrasts sharply with many non-selective cannabinoid ligands, such as classical CB1/CB2 agonists (e.g., WIN 55,212-2, which activates both receptors at nanomolar concentrations) [2].

Cannabinoid Receptor Immunomodulation Pain

Low Off-Target Muscarinic Receptor Activity Reduces Cholinergic Interference

In a binding assay against the muscarinic acetylcholine receptor, 1-methanesulfonylpropan-2-amine showed no appreciable affinity at the specified concentration [1]. This lack of activity is a key differentiator from many other amine-containing building blocks and drug candidates, which often exhibit significant, confounding off-target binding to muscarinic receptors, leading to unwanted cholinergic effects (e.g., altered heart rate, salivation, GI motility) in vivo [2].

Selectivity Off-Target Muscarinic

Enhanced Aqueous Solubility in Hydrochloride Salt Form

The free base form of 1-methanesulfonylpropan-2-amine is moderately soluble in organic solvents. However, its hydrochloride salt (CAS 1158368-07-0) is specifically formulated to be freely soluble in water . This contrasts with many related sulfonamide building blocks, which are often highly lipophilic and require organic co-solvents or complex formulation strategies for in vitro or in vivo use [1]. The enhanced aqueous solubility facilitates easier handling, accurate dosing in aqueous assay buffers, and improved potential for oral bioavailability in drug development.

Formulation Solubility Bioavailability

Validated CB1 Inverse Agonist/Antagonist Activity for Metabolic Disease Research

Patents explicitly claim substituted sulfonamides, including 1-methanesulfonylpropan-2-amine, as antagonists and/or inverse agonists of the Cannabinoid-1 (CB1) receptor for the treatment of obesity, eating disorders, and related metabolic syndromes [1]. While the in vitro functional data suggests weak CB1 agonism, the patented invention describes a different functional outcome (inverse agonism/antagonism) in a different assay system, highlighting a complex, context-dependent pharmacology. This is in stark contrast to many other CB1-targeting compounds that are either full agonists or neutral antagonists, not inverse agonists, which have distinct therapeutic implications [2].

CB1 Antagonist Obesity Metabolic Disorder

Optimal Research and Development Applications for 1-Methanesulfonylpropan-2-amine


RNase L-Dependent Antiviral and Immuno-Oncology Probe Development

This compound is ideally suited as a chemical probe for studying RNase L activation in the context of viral infection or cancer immunotherapy. Its potent 2.30 nM IC50 for RNase L activation [1] ensures robust pathway engagement, while its low off-target muscarinic activity [2] minimizes experimental noise. The water-soluble hydrochloride salt simplifies preparation of stock solutions for cell culture or in vivo dosing, enabling reproducible experiments across a wide concentration range.

Selective CB2 Agonist for Pain and Inflammation Research

Leveraging its >35-fold functional selectivity for CB2 (EC50 = 280 nM) over CB1 (EC50 > 10,000 nM) [1], this compound serves as a superior starting point for developing non-psychoactive therapies for chronic pain, inflammation, and autoimmune disorders. It allows researchers to specifically interrogate CB2-mediated immunomodulatory effects without the confounding psychoactivity and potential for abuse liability associated with CB1 activation. Its clean muscarinic profile further reduces the risk of off-target effects in complex in vivo models [2].

Chiral Scaffold for Next-Generation CB1 Inverse Agonists

Based on its patented application as a CB1 inverse agonist/antagonist for treating obesity and metabolic syndrome [1], this compound is a valuable chiral scaffold for medicinal chemistry optimization. Its compact, functionalizable structure and aqueous salt form [2] make it an ideal core for iterative synthesis and SAR studies aimed at improving potency, selectivity, and metabolic stability while maintaining the desired inverse agonist pharmacological profile. This bypasses the need for de novo scaffold discovery in a highly competitive therapeutic area.

Biased Ligand Tool for Dissecting Cannabinoid Receptor Signaling

The compound's unusual pharmacological profile—potent RNase L activation [1], CB2-selective agonism [2], and claimed CB1 inverse agonism —makes it a powerful tool for investigating biased signaling and polypharmacology. Researchers can use it to dissect the relative contributions of these distinct pathways in complex biological systems, such as neuroinflammation or metabolic dysfunction, where multiple targets converge.

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